molecular formula C13H16O2 B8636375 Ethyl 2-methyl-3-(4-methylphenyl)-2-propenoate

Ethyl 2-methyl-3-(4-methylphenyl)-2-propenoate

Cat. No. B8636375
M. Wt: 204.26 g/mol
InChI Key: OYLIWRZHBODATL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(4-methylphenyl)-2-propenoate is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-3-(4-methylphenyl)-2-propenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-3-(4-methylphenyl)-2-propenoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-methyl-3-(4-methylphenyl)-2-propenoate

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3

InChI Key

OYLIWRZHBODATL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To dimethylformamide (1802 ml) that had been cooled to −10° C. was added sodium tert-butoxide (528.6 g) and the solution was stirred at −5 to 0° C. for 30 min. Triethyl 2-phosphonopropionate (1310 g) was added dropwise thereto at 10° C. or below. The solution was stirred at 2 to 5° C. for 1 hr, and 4-methylbenzaldehyde (600.8 g) was added dropwise thereto at 10° C. or below and the solution was stirred at room temperature for 1 hr. Water was added thereto and the solution was extracted with toluene. The extract was washed with water and the solvent was distilled off to give the title compound as an oil (1009 g, yield 98.8%).
Quantity
1802 mL
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reactant
Reaction Step One
Quantity
528.6 g
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reactant
Reaction Step Two
Quantity
1310 g
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reactant
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600.8 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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Yield
98.8%

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (a 60% dispersion in liquid paraffin, 15.0 g, 375 mmol) in N,N-dimethylformamide (160 ml) was added at 0° C. a solution of triethyl 2-phosphonopropionate (87.7 g, 368 mmol) in N,N-dimethylformamide (10 ml) and the resulting mixture was stirred at the same temperature for 1 hour. To the reaction solution was added 4-methylbenzaldehyde (43.3 g, 361 mmol) and the resulting mixture was stirred at room temperature for 1 hour. Water was added into the reaction solution and the product was extracted twice with ethyl acetate. The combined extracts were washed with water, dried on magnesium sulfate, and then concentrated under reduced pressure to obtain 66.7 g (91% yield) of the oily title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
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reactant
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Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
43.3 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four

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